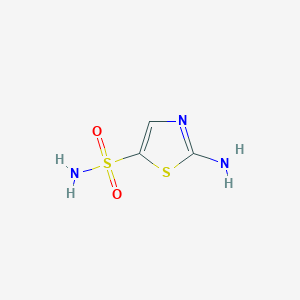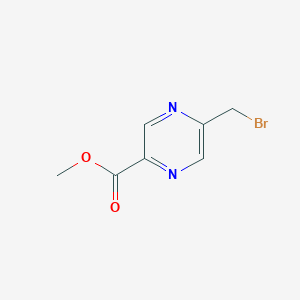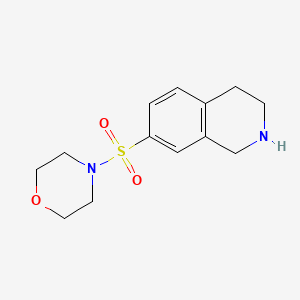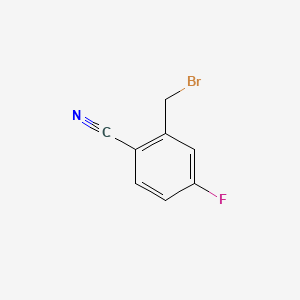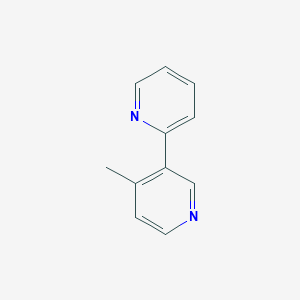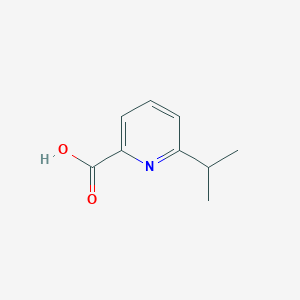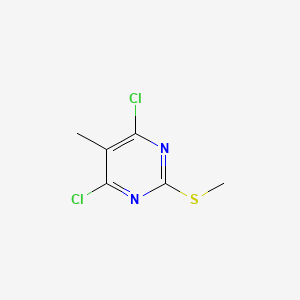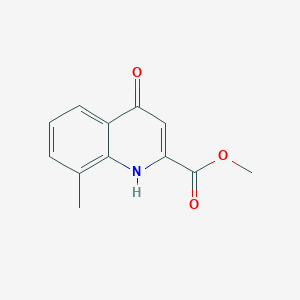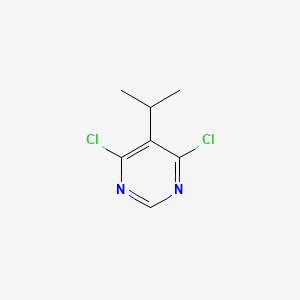
4,6-Dichloro-5-(propan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenated pyrimidines as key intermediates. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines were synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . Another example includes the synthesis of 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, which involved a Sonogashira coupling followed by nucleophilic substitution and cyclocondensation . These methods highlight the versatility of halogenated pyrimidines in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity and optical properties. The papers describe various substitutions on the pyrimidine ring that affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can lead to strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state . Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives have shown that the pi-backbone elongation and push-pull strategy can tune the electronic and photophysical properties .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization. The cross-coupling reactions mentioned in the synthesis analysis are examples of such reactions . Additionally, the condensation of 4-amino-2,6-dichloropyrimidine with various substituted benzaldehyde followed by cyclization has been used to synthesize pyrimido[4,5-d]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solvatochromic behavior, protonation abilities, and charge transfer properties . For instance, the presence of electron-donating groups can enhance the emission properties and enable the molecules to function as colorimetric and luminescent pH sensors . The charge transfer properties of the derivatives are discussed in terms of ionization potentials, electron affinities, and reorganization energies, which are important for their application as efficient charge transfer materials .
科学的研究の応用
Interaction with Glycine Esters
4,6-Dichloro-5-(propan-2-yl)pyrimidine, under specific reaction conditions, interacts with methyl- and tert-butylglycinate, leading to the production of derivatives like N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This interaction opens pathways for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).
Tautomerism and Molecular Recognition
The compound has demonstrated involvement in the study of cation tautomerism and molecular recognition, important in the targeted drug action of pharmaceuticals. This understanding aids in the development of drugs that rely heavily on molecular recognition processes, especially through hydrogen bonding (Rajam et al., 2017).
Charge Transfer Material Modeling
4,6-Dichloro-5-(propan-2-yl)pyrimidine derivatives have been studied for their potential as efficient charge transfer materials. The studies focused on electronic, photophysical, and charge transfer properties, indicating their potential in the field of material science and electronics (Irfan, 2014).
Synthesis of Bioactive Compounds
The compound is also involved in the synthesis of bioactive compounds, particularly in the field of AIDS chemotherapy. The synthesis of pyrazole-based pyrimidine scaffolds demonstrates the compound's role in the development of new drugs with potential biological activities and pharmacological potentials (Ajani et al., 2019).
Development of Nonlinear Optical Materials
The synthesis and characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine have been explored for potential application in nonlinear optical (NLO) materials. This involves understanding molecular and electronic structures through spectroscopic studies and quantum chemical calculations, indicating its potential use in NLO devices like optical limiting and optical switching (Murthy et al., 2019).
作用機序
Target of Action
Pyrimidine derivatives, a group to which this compound belongs, have been known to modulate various biological activities .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at -20°c, in sealed storage, away from moisture .
特性
IUPAC Name |
4,6-dichloro-5-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQNVJAKYNYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622790 |
Source


|
| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-(propan-2-yl)pyrimidine | |
CAS RN |
89938-06-7 |
Source


|
| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

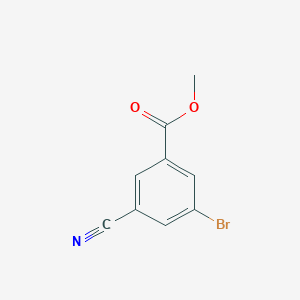
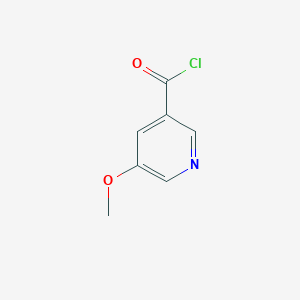
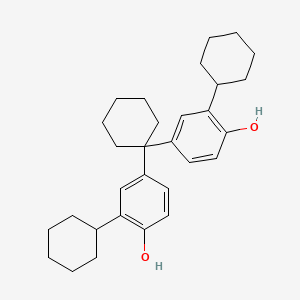
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

